molecular formula C20H31N3O3S B6937833 N-(1-cyclohexylpiperidin-4-yl)-3,4-dimethyl-5-sulfamoylbenzamide

N-(1-cyclohexylpiperidin-4-yl)-3,4-dimethyl-5-sulfamoylbenzamide

Cat. No.: B6937833
M. Wt: 393.5 g/mol
InChI Key: JCXDBBDEOJZPAF-UHFFFAOYSA-N
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Description

N-(1-cyclohexylpiperidin-4-yl)-3,4-dimethyl-5-sulfamoylbenzamide is a complex organic compound that features a piperidine ring, a cyclohexyl group, and a benzamide moiety

Properties

IUPAC Name

N-(1-cyclohexylpiperidin-4-yl)-3,4-dimethyl-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-14-12-16(13-19(15(14)2)27(21,25)26)20(24)22-17-8-10-23(11-9-17)18-6-4-3-5-7-18/h12-13,17-18H,3-11H2,1-2H3,(H,22,24)(H2,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXDBBDEOJZPAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)N)C(=O)NC2CCN(CC2)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyclohexylpiperidin-4-yl)-3,4-dimethyl-5-sulfamoylbenzamide typically involves multiple steps, starting with the preparation of the piperidine ringThe final step often involves the sulfonation of the benzamide ring to introduce the sulfamoyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyclohexylpiperidin-4-yl)-3,4-dimethyl-5-sulfamoylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(1-cyclohexylpiperidin-4-yl)-3,4-dimethyl-5-sulfamoylbenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(1-cyclohexylpiperidin-4-yl)-3,4-dimethyl-5-sulfamoylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-cyclohexylpiperidin-4-yl)-3,4-dimethyl-5-sulfamoylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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